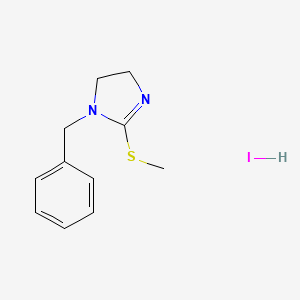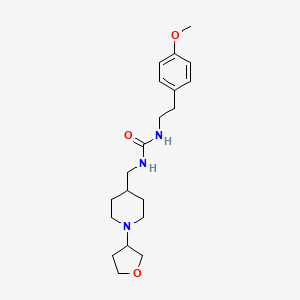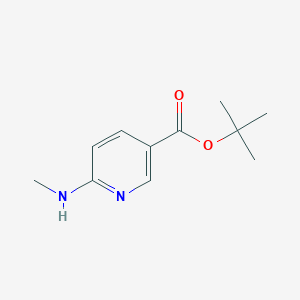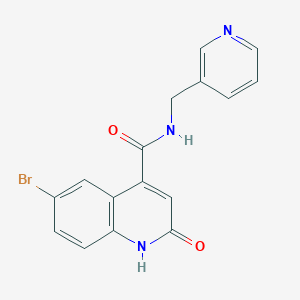
2-(Chloromethyl)-4-(trifluoromethyl)thiophene
Übersicht
Beschreibung
2-(Chloromethyl)-4-(trifluoromethyl)thiophene is a chemical compound used in the synthesis of various other compounds . It is a type of trifluoromethyl ketone (TFMK), which are valuable synthetic targets and synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)thiophene involves several steps. Trifluoromethyl ketones (TFMKs) are synthesized using various methods, as discussed in-depth in the literature . Protodeboronation of alkyl boronic esters using a radical approach has also been reported, which could be relevant to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)-4-(trifluoromethyl)thiophene involves a thiophene ring with a chloromethyl group and a trifluoromethyl group attached. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
The chemical reactions involving 2-(Chloromethyl)-4-(trifluoromethyl)thiophene are diverse. Trifluoromethyl ketones (TFMKs) are used as key intermediates in medicinal chemistry . The trifluoromethylation of carbon-centered radical intermediates has been a focus of recent advances .Wissenschaftliche Forschungsanwendungen
Drug Development
The trifluoromethyl group is pivotal in the pharmaceutical industry due to its ability to enhance the biological activity and metabolic stability of therapeutic compounds. “2-(Chloromethyl)-4-(trifluoromethyl)thiophene” can serve as a precursor for the synthesis of various biologically active molecules that contain the trifluoromethyl group, which is known to improve drug properties such as potency, selectivity, and bioavailability .
Agrochemical Synthesis
In agrochemistry, the introduction of a trifluoromethyl group into molecules is crucial for developing new pesticides and herbicides with improved efficacy and reduced environmental impact. The chloromethyl group in “2-(Chloromethyl)-4-(trifluoromethyl)thiophene” offers a reactive site for further functionalization, leading to a wide range of agrochemical applications .
Material Science
Trifluoromethylated thiophenes are valuable in material science, particularly in the creation of organic semiconductors used in solar cells and electronic devices. The electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of thiophene-based polymers, enhancing their conductivity and stability .
Catalysis
The compound can be utilized in catalytic systems for trifluoromethylation reactions. These reactions are significant in introducing the trifluoromethyl group into target molecules, a transformation highly sought after in the synthesis of complex organic compounds .
Fluorine Chemistry Research
“2-(Chloromethyl)-4-(trifluoromethyl)thiophene” is an important substrate in the study of C–F bond activation, a challenging and cutting-edge area in organic synthesis. Researchers aim to selectively activate and functionalize the C–F bond to create diverse fluorinated compounds, which are prevalent in several industries .
Antitumor Agents
The design and synthesis of antitumor agents often involve the incorporation of trifluoromethyl groups to increase the efficacy and specificity of the compounds. The chloromethyl moiety of “2-(Chloromethyl)-4-(trifluoromethyl)thiophene” allows for the attachment of various pharmacophores, which can lead to the development of novel anticancer drugs .
Wirkmechanismus
Zukünftige Richtungen
The future directions in the research and application of 2-(Chloromethyl)-4-(trifluoromethyl)thiophene could involve further exploration of trifluoromethylation reactions . The trifluoromethyl group’s importance in pharmaceuticals, agrochemicals, and materials suggests potential for future developments .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4-(trifluoromethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3S/c7-2-5-1-4(3-11-5)6(8,9)10/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMQIXZANVWTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(F)(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-(trifluoromethyl)thiophene | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(4-chlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2995929.png)
![ethyl 2-[[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]amino]benzoate](/img/structure/B2995931.png)



![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2995936.png)



![2-{[(3,5-Difluorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2995944.png)
![2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2995945.png)


![3-[(3-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2995950.png)